molecular formula C20H6Br4K2O5 B1590685 Acid Red 87 potassium CAS No. 56897-54-2

Acid Red 87 potassium

Cat. No. B1590685
CAS RN: 56897-54-2
M. Wt: 724.1 g/mol
InChI Key: GZAAPEKTGHKWRZ-UHFFFAOYSA-L
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Description

Acid Red 87 potassium, also known as Eosin Y, is a chemical compound with the molecular formula C20H6Br4K2O5 . It is used for research and development purposes .


Synthesis Analysis

Eosin Y, which is also known as Acid Red 87, is a member of the triarylmethane dyes. It is produced from fluorescein by bromination .


Molecular Structure Analysis

The molecular structure of Acid Red 87 potassium consists of 20 carbon atoms, 6 hydrogen atoms, 4 bromine atoms, 2 potassium atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

Acid Red 87 potassium appears as an orange to brown to dark red powder or crystalline substance . It is soluble in water, slightly soluble in ethanol, and insoluble in ether .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemistry , specifically Photocatalysis .

Summary of the Application

Acid Red 87 is used in a process known as photocatalytic decolorization . This process involves the use of a photocatalyst (in this case, Zinc Oxide or ZnO) and UV light to decolorize the dye solution .

Methods of Application

The decolorization of Acid Red 87 dye solutions was performed in a suspension solution of commercial ZnO, under artificial light (high pressure mercury lamp) types 125 and 250 watt as a UV A source . The best dose of ZnO to remove 50 ppm from this dye is 300 mg/100 mL and the maximum value for the initial pH of an aqueous solution of dye is 6 .

Histology Staining

Specific Scientific Field

This application falls under the field of Biology , specifically Histology .

Summary of the Application

Eosin Y is commonly used in histology, most notably in the H&E (Haematoxylin and Eosin) stain . It is used to stain cytoplasm, collagen and muscle fibers for examination under the microscope .

Methods of Application

In H&E staining, sections from a biopsy are usually treated with haematoxylin, which stains nuclei blue-purple, and eosin, which stains the cytoplasm and the extracellular connective tissue matrix pink .

Results or Outcomes

The contrasting stains allow pathologists to examine tissue samples under a microscope and distinguish between different types of cells, which is crucial for disease diagnosis .

Pap Stain

Specific Scientific Field

This application falls under the field of Medicine , specifically Cytology .

Summary of the Application

Eosin Y is widely used in the Papanicolaou stain (or Pap stain used in the Pap test) and the Romanowsky type cytologic stains .

Methods of Application

In a Pap stain, a sample of cells from a woman’s cervix is spread on a microscope slide and stained with a combination of haematoxylin, Orange G, Eosin Y, Light Green SF yellowish, and sometimes Bismarck brown .

Results or Outcomes

The Pap stain is used to detect abnormalities that can suggest conditions such as infections, inflammation, or cancer .

Photosensitizer in Organic Synthesis

Specific Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Summary of the Application

Eosin Y is used as a photosensitizer in organic synthesis .

Methods of Application

As a photosensitizer, Eosin Y is used to catalyze reactions that require light to proceed .

Results or Outcomes

The use of Eosin Y as a photosensitizer can increase the efficiency of certain reactions, making them more practical for use in a laboratory or industrial setting .

Red Dye in Inks

Specific Scientific Field

This application falls under the field of Chemistry , specifically Dye Chemistry .

Summary of the Application

Eosin Y is commonly used as the red dye in red inks .

Methods of Application

The dye is mixed with a solvent and a binder to create the ink. The specific formulation can vary depending on the type of ink (e.g., fountain pen ink, printer ink, etc.) .

Results or Outcomes

The resulting ink is vibrant and has good colorfastness, making it suitable for a variety of applications .

Dyeing of Textiles

Specific Scientific Field

This application falls under the field of Textile Industry , specifically Dyeing .

Summary of the Application

Eosin Y is used for dyeing of textiles, including wool, silk, and nylon .

Methods of Application

The dyeing process is performed in an acidic solution. The textile to be dyed is soaked in a solution of the dye, then rinsed and dried .

Safety And Hazards

When handling Acid Red 87 potassium, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill or leak .

properties

IUPAC Name

dipotassium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5.2K/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAAPEKTGHKWRZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H6Br4K2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205422
Record name Acid Red 87 potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Red 87 potassium

CAS RN

56897-54-2
Record name Acid Red 87 potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acid Red 87 potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACID RED 87 POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16WM87OHGP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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